![molecular formula C18H19FN2O2 B268848 N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268848.png)
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It was initially developed as an anti-cancer drug and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase, which is a downstream effector of the Ras signaling pathway that is frequently mutated in various cancers. By blocking this pathway, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit tumor cell proliferation and induce apoptosis. Additionally, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit VEGFR and PDGFR, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In normal cells, it can cause hepatotoxicity, gastrointestinal toxicity, and skin toxicity. It has also been shown to affect glucose metabolism and lipid homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, its toxicity and potential off-target effects must be carefully considered when designing experiments. Additionally, the cost and availability of N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 may limit its use in certain labs.
Direcciones Futuras
There are several future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006. One area of interest is the development of combination therapies that can enhance its anti-tumor effects. Another direction is the investigation of its potential use in the treatment of other diseases beyond cancer. Finally, there is a need for further research on the mechanisms of its toxicity and potential side effects.
Conclusion:
In conclusion, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 is a small molecule inhibitor of several protein kinases that has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has been extensively studied in the field of cancer research and has shown promise for use in other diseases as well. While it has advantages for targeted inhibition of specific pathways, its toxicity and potential off-target effects must be carefully considered. Future research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 will likely focus on combination therapies, alternative disease treatments, and further investigation of its toxicity and side effects.
Métodos De Síntesis
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can be synthesized by reacting 2-fluoro-4-nitroaniline with butyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-aminobenzoic acid and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.
Aplicaciones Científicas De Investigación
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been extensively studied in the field of cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. It has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and diabetic retinopathy.
Propiedades
Nombre del producto |
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide |
---|---|
Fórmula molecular |
C18H19FN2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[3-(butylcarbamoyl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
QYHZFPXGOBRQAD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
SMILES canónico |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.